molecular formula C12H10N2O4 B1452873 3-(1,3-Benzodioxol-5-Yl)-1-Methyl-1h-Pyrazole-5-Carboxylic Acid CAS No. 1177271-75-8

3-(1,3-Benzodioxol-5-Yl)-1-Methyl-1h-Pyrazole-5-Carboxylic Acid

Cat. No.: B1452873
CAS No.: 1177271-75-8
M. Wt: 246.22 g/mol
InChI Key: OFBLUTIPOCAQPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1,3-Benzodioxol-5-Yl)-1-Methyl-1h-Pyrazole-5-Carboxylic Acid is an organic compound that features a benzodioxole ring fused to a pyrazole ring with a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Benzodioxol-5-Yl)-1-Methyl-1h-Pyrazole-5-Carboxylic Acid typically involves the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the acylation of 1,3-benzodioxole using a recyclable heterogeneous substoichiometric catalyst.

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a series of reactions involving the condensation of hydrazine with a β-diketone, followed by cyclization.

    Coupling of the Benzodioxole and Pyrazole Rings: The final step involves coupling the benzodioxole and pyrazole rings through a series of reactions, including esterification and subsequent hydrolysis to form the carboxylic acid group.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. The use of recyclable catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Benzodioxol-5-Yl)-1-Methyl-1h-Pyrazole-5-Carboxylic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodioxole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

3-(1,3-Benzodioxol-5-Yl)-1-Methyl-1h-Pyrazole-5-Carboxylic Acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1,3-Benzodioxol-5-Yl)-1-Methyl-1h-Pyrazole-5-Carboxylic Acid involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, the compound may inhibit the proliferation of cancer cells by interfering with key signaling pathways involved in cell growth and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1,3-Benzodioxol-5-Yl)-1-Methyl-1h-Pyrazole-5-Carboxylic Acid is unique due to its specific combination of a benzodioxole ring and a pyrazole ring with a carboxylic acid group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

5-(1,3-benzodioxol-5-yl)-2-methylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O4/c1-14-9(12(15)16)5-8(13-14)7-2-3-10-11(4-7)18-6-17-10/h2-5H,6H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFBLUTIPOCAQPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC3=C(C=C2)OCO3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1,3-Benzodioxol-5-Yl)-1-Methyl-1h-Pyrazole-5-Carboxylic Acid
Reactant of Route 2
Reactant of Route 2
3-(1,3-Benzodioxol-5-Yl)-1-Methyl-1h-Pyrazole-5-Carboxylic Acid
Reactant of Route 3
Reactant of Route 3
3-(1,3-Benzodioxol-5-Yl)-1-Methyl-1h-Pyrazole-5-Carboxylic Acid
Reactant of Route 4
Reactant of Route 4
3-(1,3-Benzodioxol-5-Yl)-1-Methyl-1h-Pyrazole-5-Carboxylic Acid
Reactant of Route 5
Reactant of Route 5
3-(1,3-Benzodioxol-5-Yl)-1-Methyl-1h-Pyrazole-5-Carboxylic Acid
Reactant of Route 6
Reactant of Route 6
3-(1,3-Benzodioxol-5-Yl)-1-Methyl-1h-Pyrazole-5-Carboxylic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.